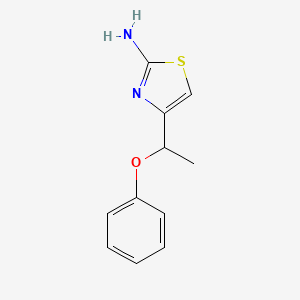

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(1-phenoxyethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYUQHJSBCNHPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=N1)N)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672403 |

Source

|

| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-97-0 |

Source

|

| Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest to researchers and drug development professionals. The guide details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 1-bromo-1-phenoxypropan-2-one, followed by its cyclocondensation with thiourea via the Hantzsch thiazole synthesis. This document offers a detailed experimental protocol, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its prevalence in approved pharmaceuticals underscores its importance in drug discovery.[4][5] Derivatives of 2-aminothiazole exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The unique structural features of the 2-aminothiazole ring system, including its planarity and ability to participate in hydrogen bonding, contribute to its favorable interactions with various biological targets.

The target molecule of this guide, this compound (IUPAC Name: this compound; CAS Number: 915921-97-0), incorporates this key heterocyclic core functionalized with a phenoxyethyl group at the 4-position. This substitution pattern offers potential for further structural modifications and exploration of its biological activity profile.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] This classical reaction involves the condensation of an α-haloketone with a thiourea derivative. Therefore, a logical retrosynthetic disconnection of the target molecule, this compound, leads to two primary starting materials: thiourea and an appropriate α-haloketone, specifically 1-halo-1-phenoxypropan-2-one.

Figure 1: Retrosynthetic analysis of this compound.

Our synthetic strategy will, therefore, be a two-step process:

-

Synthesis of the α-haloketone precursor: Preparation of 1-bromo-1-phenoxypropan-2-one.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of 1-bromo-1-phenoxypropan-2-one with thiourea to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-1-phenoxypropan-2-one

The synthesis of the α-bromoketone intermediate is a critical step. A common approach involves the α-bromination of the corresponding ketone, 1-phenoxypropan-2-one.

3.1.1. Synthesis of 1-Phenoxypropan-2-one

This precursor can be synthesized via a nucleophilic substitution reaction between phenol and chloroacetone.

-

Reaction Scheme:

-

Protocol:

-

To a stirred solution of phenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

-

Heat the mixture to reflux (approximately 60 °C) for 1 hour.

-

Slowly add chloroacetone (1.0 eq) dropwise to the reaction mixture.

-

Continue refluxing for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 1-phenoxypropan-2-one as a light yellow oil.

-

3.1.2. α-Bromination of 1-Phenoxypropan-2-one

The α-bromination of ketones can be achieved using various brominating agents. A common and effective method utilizes bromine in a suitable solvent.

-

Reaction Scheme:

-

Protocol:

-

Dissolve 1-phenoxypropan-2-one (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-phenoxypropan-2-one. This product is often used in the next step without further purification.

-

Step 2: Hantzsch Thiazole Synthesis of this compound

This is the final cyclization step to form the desired 2-aminothiazole ring.

-

Reaction Scheme:

Figure 2: Workflow for the Hantzsch synthesis of the target compound.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-1-phenoxypropan-2-one (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or dilute ammonium hydroxide, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the α-haloketone in an SN2 fashion, displacing the bromide ion to form an isothiouronium salt intermediate.

-

Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

-

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 2-aminothiazole ring.

Figure 3: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization Data

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| Appearance | Solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), 6.55 (s, 1H, thiazole-H), 5.30 (q, J = 6.4 Hz, 1H, CH), 1.55 (d, J = 6.4 Hz, 3H, CH₃), 6.80 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 168.0, 157.5, 150.0, 129.5, 121.0, 116.0, 105.0, 75.0, 22.0 |

| FTIR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1590, 1490 (Ar C=C stretch), 1240 (C-O stretch), 750, 690 (Ar C-H bend) |

Note: The NMR and IR data presented are predicted values and should be confirmed by experimental analysis of the synthesized compound. The broadness and exact chemical shifts of the NH₂ protons in the ¹H NMR spectrum can vary depending on the solvent and concentration.

Safety and Handling

-

α-Haloketones: These compounds are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and direct contact with skin.

-

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Solvents: Organic solvents such as acetone, ethanol, and diethyl ether are flammable. Keep them away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. By following the detailed protocols for the synthesis of the α-bromoketone intermediate and the subsequent Hantzsch thiazole cyclization, researchers can efficiently obtain the target compound. The provided mechanistic insights and characterization guidelines will aid in the successful execution and verification of the synthesis. The versatility of the 2-aminothiazole scaffold continues to make it a valuable building block in the pursuit of novel therapeutic agents.

References

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). SciSpace. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, a molecule of interest within the broader class of biologically significant 2-aminothiazole derivatives.[1][2][3][4] The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Understanding the fundamental physicochemical properties of a novel entity like this compound is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These properties—namely aqueous solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document outlines both the theoretical basis and detailed experimental protocols for determining these critical parameters, offering a roadmap for researchers to generate reliable and reproducible data.

Molecular Structure and Predicted Properties

The foundational step in characterizing any new chemical entity is a thorough analysis of its structure. The key functional groups within this compound dictate its physicochemical behavior.

-

2-Aminothiazole Ring: This primary amine is expected to be basic, readily accepting a proton at the ring nitrogen under physiological conditions. This feature is critical for its pKa and pH-dependent solubility.

-

Phenoxy Group: The phenyl ring and ether linkage contribute significantly to the molecule's lipophilicity, influencing its partitioning behavior between aqueous and lipid environments.

-

Ethyl Linker and Chiral Center: The ethyl linker provides conformational flexibility, and the presence of a chiral center at the carbon attached to the phenoxy group means the compound can exist as enantiomers, which may have different biological activities and physical properties.

Given the absence of published experimental data for this specific molecule, computational tools and data from similar structures are employed for initial estimation.

Table 1: Core Properties of this compound

| Property | Value | Source / Method |

| CAS Number | 915921-97-0 | Fluorochem[5] |

| Molecular Formula | C₁₁H₁₂N₂OS | Calculated |

| Molecular Weight | 220.29 g/mol | Fluorochem[5] |

| Predicted LogP | ~2.0 - 3.0 | Estimation based on structural analogs |

| Predicted pKa (Basic) | ~5.0 - 6.5 | Estimation based on 2-aminothiazole core[6] |

| Predicted pKa (Acidic) | None | No acidic functional groups |

Note: Predicted values serve as initial estimates and must be confirmed by empirical measurement.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[7][8] Poor solubility can severely hamper in vitro assay reliability and lead to low oral bioavailability.[8] Both kinetic and thermodynamic solubility assays are pertinent in a research setting.[7][9][10]

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically by adding a DMSO stock solution to an aqueous buffer.[9][10][11][12] This high-throughput method is ideal for early discovery to quickly flag potential issues.[7][9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[8][10][13][14] This is a more time- and resource-intensive measurement, crucial for lead optimization and pre-formulation studies.[10][13]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound. The principle relies on light scattering (nephelometry) to detect the formation of precipitate as the compound comes out of solution.[9][11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[11]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

-

Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Seal the plate and mix on a plate shaker at 800 rpm for 2 hours at room temperature (25°C).[9]

-

Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattered light relative to buffer-only controls indicates precipitation and insolubility at the tested concentration.

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Technical Guide to the Potential Mechanism of Action of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds.[1][2][3] This versatile heterocyclic system is a key structural feature in approved drugs with applications ranging from antiviral (Ritonavir) and anticancer (Dasatinib) to central nervous system disorders (Pramipexole).[4] The planarity, hydrogen bonding capability, and rigid structure of the thiazole ring allow for favorable interactions with a multitude of biological targets.[5] This guide focuses on a specific, yet under-investigated derivative, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. While direct mechanistic studies on this compound are not available in the public domain, by drawing on extensive research into structurally related analogues, we can construct a robust, evidence-based hypothesis regarding its potential mechanism of action. This document will serve as a technical roadmap for researchers, proposing primary and secondary mechanistic pathways and outlining the experimental protocols required for their validation.

Primary Hypothesized Mechanism: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

A significant body of evidence points to the anti-inflammatory potential of 2-aminothiazole derivatives.[2][6][7] The inflammatory cascade is a complex process primarily mediated by the arachidonic acid pathway, which is governed by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme families. Dual inhibition of these pathways is a highly sought-after therapeutic strategy, as it may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to selective COX inhibitors.[6] Given the structural features of this compound, we hypothesize that its primary mechanism of action is the dual inhibition of COX-2 and 5-LOX.

Causality and Rationale

Numerous studies have demonstrated that aminothiazole-featured compounds can act as potent inhibitors of both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme downstream of COX-2.[6] The rationale for this hypothesis is rooted in the molecule's structure. The phenoxyethyl group provides a hydrophobic character that can facilitate entry into the active sites of these enzymes, while the 2-aminothiazole core can form crucial hydrogen bonds and other interactions with key residues. This dual-targeting approach could lead to a synergistic reduction in the production of both prostaglandins and leukotrienes, key mediators of inflammation and pain.[6][8]

Proposed Signaling Pathway Inhibition

The diagram below illustrates the proposed point of intervention for this compound within the arachidonic acid cascade.

Caption: Proposed inhibition of COX and 5-LOX enzymes.

Experimental Protocol for Validation

1. In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes.

-

Methodology:

-

Utilize commercially available enzyme immunoassay (EIA) kits for human recombinant COX-1, COX-2, and 5-LOX.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to create a concentration range (e.g., 0.01 µM to 100 µM).

-

Incubate the respective enzymes with varying concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as a positive control.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Quantify the production of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) using the EIA plate reader.

-

Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

-

Self-Validation: The inclusion of positive controls (known inhibitors) and a vehicle control (DMSO) ensures that the assay is performing correctly and that any observed inhibition is due to the test compound.

2. Cell-Based Assay for Anti-inflammatory Activity:

-

Objective: To assess the compound's ability to inhibit the production of inflammatory mediators in a cellular context.

-

Methodology:

-

Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of PGE2 and LTB4 in the supernatant using ELISA kits.

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the reduction in inflammatory mediators is not due to cytotoxicity.

-

-

Causality: A dose-dependent reduction in both PGE2 and LTB4, without significant cytotoxicity, would strongly support a dual COX/LOX inhibitory mechanism.

Secondary Hypothesized Mechanism: Anticancer Activity via Tubulin Polymerization Inhibition

The 2-aminothiazole scaffold is also a feature of several potent anticancer agents, particularly those that interfere with microtubule dynamics.[9] Compounds containing diaryl systems linked by a flexible or rigid core, similar to the structure of this compound, have been identified as colchicine binding site inhibitors (CBSIs).[9] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Therefore, a plausible secondary mechanism of action for this compound is the inhibition of tubulin polymerization.

Causality and Rationale

The structural features of many CBSIs include two aromatic rings positioned at a specific distance and dihedral angle from each other.[9] We propose that the phenoxy group and the thiazole ring of this compound can mimic this arrangement, allowing the molecule to fit into the colchicine binding pocket on β-tubulin. This binding event would physically block the assembly of tubulin dimers into microtubules, disrupting a process critical for cell division.

Experimental Workflow for Validation

The following workflow outlines the key experiments to investigate the compound's effect on tubulin and cell cycle progression.

Caption: Experimental workflow to validate tubulin inhibition.

Experimental Protocol for Validation

1. In Vitro Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Methodology:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Reconstitute purified bovine or human tubulin in a suitable buffer.

-

Pipette the tubulin solution into a microplate containing various concentrations of the test compound, a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel).

-

Incubate the plate at 37°C to induce polymerization.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the IC50 value based on the inhibition of the polymerization rate.

-

-

Self-Validation: The inclusion of both a polymerization inhibitor and promoter as controls validates the responsiveness of the assay system.

2. Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents.

-

Methodology:

-

Treat a cancer cell line (e.g., HeLa or MCF-7) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.

-

Wash the cells and stain the DNA with a fluorescent dye such as propidium iodide (PI), in the presence of RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Causality: A significant, dose-dependent increase in the population of cells in the G2/M phase compared to untreated controls would strongly indicate interference with mitosis.

Hypothetical Data Summary

To provide a clear framework for expected outcomes, the following tables summarize potential results from the proposed experiments.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | > 50 | 1.5 | 5.2 | > 33 |

| Celecoxib (Control) | 45 | 0.08 | > 100 | 562.5 |

| Zileuton (Control) | > 100 | > 100 | 0.5 | N/A |

Table 2: Hypothetical Anticancer Activity Data

| Compound | Tubulin IC50 (µM) | MCF-7 GI50 (µM) | G2/M Arrest (% of cells at GI50) |

| This compound | 2.1 | 0.85 | 75% |

| Colchicine (Control) | 1.8 | 0.01 | 80% |

| Vehicle Control | > 100 | > 100 | 15% |

Conclusion

This guide proposes two plausible, experimentally testable mechanisms of action for this compound, based on a comprehensive analysis of the activities of structurally related 2-aminothiazole derivatives. The primary hypothesis suggests a role as a dual COX-2/5-LOX inhibitor, positioning the compound as a potential anti-inflammatory agent. The secondary hypothesis explores its potential as a tubulin polymerization inhibitor for anticancer applications. The detailed experimental protocols provided herein offer a clear and logical path for researchers to elucidate the precise biological activity of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Goksen, U. S., Kelekci, N. G., Goktas, O., & Kucukoglu, K. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

-

Gerstmeier, J., Garscha, U., & Werz, O. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 56(22), 9131-9143. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Sun, M., Xu, Q., & Zhang, W. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 14(7), e0219189. [Link]

-

Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(3), 2342-2362. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

-

Gheldiu, A. M., Vlase, L., & Oniga, O. (2014). Design, synthesis and the biological evaluation of new 1,3-thiazolidine-4-ones based on the 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. Molecules, 19(9), 13824-13847. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

-

ResearchGate. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

-

ResearchGate. (n.d.). Phenolic Thiazoles as Novel Orally-Active Neuroprotective Agents. [Link]

-

Ayati, A., Emami, S., & Asadipour, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3427. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Nguyen, T. T., Nguyen, T. H., & Le, T. H. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 22345-22356. [Link]

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20, S44-S50. [Link]

-

Favi, G., & Radi, M. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(2), M1645. [Link]

-

Kumar, A., Sharma, S., & Kumar, P. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 102, 104085. [Link]

-

Singh, R., & Kaur, H. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 22(12), 5879-5890. [Link]

-

Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

-

Shah, M., Bibi, S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1358943. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide presents a comprehensive, technically-grounded strategy for the systematic screening of the novel compound, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine . Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically-driven, tiered approach. We will detail a strategic screening cascade, from initial broad-spectrum phenotypic assays to more focused target deconvolution and early safety profiling. Each proposed step is accompanied by detailed, field-proven protocols, the scientific rationale underpinning experimental choices, and guidance on data interpretation, ensuring a self-validating and robust investigational framework.

Introduction: The Scientific Rationale for Screening this compound

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with notable examples including the multi-kinase inhibitor Dasatinib.[3] The broad spectrum of reported activities for this class of compounds—ranging from antimicrobial and anti-inflammatory to potent anticancer effects—necessitates a multi-faceted screening approach for any new analogue.[1][4] The specific structure of this compound, featuring a phenoxyethyl group at the 4-position, presents unique steric and electronic properties that may confer novel bioactivities or improved selectivity for established targets.

Our proposed screening strategy is built on a hierarchical model designed to maximize information while conserving resources. This "funnel" approach begins with broad, cost-effective primary screens to identify potential areas of biological activity. Positive "hits" from these initial assays will then trigger progression to more complex, target-oriented secondary and tertiary assays to elucidate the mechanism of action and assess preliminary drug-like properties.

A Strategic, Multi-Tiered Screening Cascade

The proposed workflow is designed to systematically investigate the potential therapeutic applications of this compound. The cascade is divided into three tiers: Primary Screening for broad activity detection, Secondary Screening for hit validation and initial mechanism of action studies, and Tertiary Screening for lead characterization and early safety assessment.

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to efficiently and cost-effectively determine if this compound exhibits any significant biological activity in two major therapeutic areas where 2-aminothiazoles have shown promise: antimicrobial and anticancer applications.

Broad-Spectrum Antimicrobial Screening

Rationale: The thiazole ring is a component of many antimicrobial agents.[1] An initial screen against a diverse panel of pathogenic bacteria and fungi is a logical first step to identify any potential anti-infective properties. The agar disk diffusion method is a straightforward and widely used primary screening tool.

Experimental Protocol: Agar Disk Diffusion Assay

-

Microorganism Preparation: Inoculate a loopful of a pure culture of the test microorganism into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a uniform lawn.

-

Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

-

Compound Application: Pipette a defined volume (e.g., 10 µL) of a stock solution of this compound (e.g., 1 mg/mL in DMSO) onto a disk.

-

Controls: Use a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., ampicillin for bacteria, amphotericin B for fungi) as positive controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A significant zone of inhibition indicates antimicrobial activity.

| Parameter | Description | Example Data |

| Test Compound Conc. | Concentration of the compound applied to the disk. | 10 µ g/disk |

| Zone of Inhibition | Diameter (mm) of the clear zone where microbial growth is inhibited. | 15 mm |

| Positive Control | Zone of inhibition for a standard antibiotic. | 25 mm (Ampicillin) |

| Negative Control | Zone of inhibition for the solvent control. | 0 mm (DMSO) |

Anticancer Cytotoxicity Screening

Rationale: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3] A primary screen against a panel of human cancer cell lines representing different tissue origins provides a broad assessment of potential anticancer activity. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a robust and high-throughput method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells from various cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Cell Line | Tissue Origin | Example IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 3.1 |

Tier 2: Secondary Screening - Hit Validation and Mechanism of Action

If significant activity is observed in Tier 1, the focus of Tier 2 is to validate these findings with more quantitative assays and to begin exploring the underlying mechanism of action.

Quantitative Antimicrobial Assessment

Rationale: For compounds showing activity in the disk diffusion assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify their potency. The broth microdilution method is the gold standard for this determination.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.

Elucidating the Anticancer Mechanism

Rationale: The cytotoxicity observed in the primary screen could be mediated by various mechanisms. Based on the known targets of 2-aminothiazole derivatives, we will investigate three key areas: anti-inflammatory pathways (as inflammation is linked to cancer), direct inhibition of protein kinases, and disruption of microtubule dynamics.[3][4]

Experimental Protocol: In Vitro Anti-Inflammatory Screening (Nitric Oxide Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator.

-

NO Measurement: After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

Rationale: 2-aminothiazoles are well-documented kinase inhibitors, targeting enzymes like Aurora kinases, CDKs, and VEGFR.[3][5][6][7] A broad-panel kinase screen is an efficient way to identify potential kinase targets.

-

Assay Principle: Utilize a commercially available kinase profiling service or an in-house platform. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The signal is often detected via luminescence, fluorescence, or radioactivity.

-

Procedure: Submit this compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The results are typically reported as the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered primary "hits."

Experimental Protocol: Tubulin Polymerization Assay

Rationale: Some anticancer agents exert their effects by disrupting microtubule dynamics. This assay directly measures the compound's effect on the polymerization of purified tubulin.

-

Assay Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations. Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as controls.

-

Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]

An In-Depth Technical Guide to 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet underexplored, member of this family: 4-(1-phenoxyethyl)-1,3-thiazol-2-amine . While direct extensive research on this particular molecule is not widely published, its structural features suggest significant therapeutic potential. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route based on the foundational Hantzsch thiazole synthesis, and an in-depth discussion of its potential biological activities inferred from the vast body of literature on related 2-aminothiazole and phenoxy-thiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is present in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Its versatility stems from its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions at various positions on the thiazole ring, allowing for the fine-tuning of its physicochemical and biological properties.

This compound (CAS No. 915921-97-0) is a derivative characterized by a 1-phenoxyethyl substituent at the 4-position of the 2-aminothiazole core.[3] The presence of the phenoxy group introduces a degree of lipophilicity and potential for specific interactions with biological targets, making it an intriguing candidate for drug discovery programs.

| Chemical Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| CAS Number | 915921-97-0 |

| Appearance | Solid |

| Canonical SMILES | CC(OC1=CC=CC=C1)C1=CSC(N)=N1 |

| InChI Key | IOYUQHJSBCNHPU-UHFFFAOYSA-N |

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most classical and widely employed method for the preparation of 2-aminothiazole derivatives. It involves the condensation of an α-haloketone with a thiourea. Given the structure of this compound, a plausible synthetic route would involve the reaction of 1-bromo-3-phenoxy-2-butanone with thiourea.

Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the α-Haloketone (1-Bromo-3-phenoxy-2-butanone)

-

To a solution of 3-phenoxy-2-butanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-bromo-3-phenoxy-2-butanone. Purification can be achieved by column chromatography on silica gel.

Step 2: Hantzsch Condensation

-

To a solution of 1-bromo-3-phenoxy-2-butanone (1 equivalent) in a polar solvent like ethanol or dimethylformamide (DMF), add thiourea (1.2 equivalents).[4]

-

The reaction mixture is heated to reflux (typically 70-80 °C) for several hours and monitored by TLC.[5]

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then dissolved in water and neutralized with a base such as sodium bicarbonate to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar protic solvents like ethanol are commonly used for the Hantzsch synthesis as they facilitate the dissolution of the reactants and the subsequent cyclization.

-

Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.

-

Temperature: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.

-

Workup: Neutralization is crucial to deprotonate the aminothiazole product, which may form a salt under the reaction conditions, thereby facilitating its precipitation and isolation.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons of the phenoxy group would appear in the range of δ 6.8-7.5 ppm.

-

The proton on the thiazole ring would likely resonate as a singlet around δ 6.5-7.0 ppm.

-

The methine proton of the ethyl group would be a quartet coupled to the methyl protons.

-

The methyl protons would appear as a doublet.

-

The amine protons (NH₂) would likely be a broad singlet.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the region of δ 115-160 ppm.

-

The carbons of the thiazole ring would have characteristic shifts, with the C2 carbon (bearing the amino group) being the most downfield.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine would be present around 3100-3400 cm⁻¹.

-

C=N and C=C stretching vibrations of the thiazole and aromatic rings would be observed in the 1500-1650 cm⁻¹ region.

-

C-O-C stretching of the ether linkage would be visible around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z = 220.

-

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related compounds.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[6] A notable example is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia, which features a 2-aminothiazole core. The phenoxy group in the target molecule could potentially enhance its binding to hydrophobic pockets in protein targets.

Potential Mechanism of Action:

Caption: Potential anticancer mechanisms of action for this compound.

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[7] The combination of the thiazole ring and the phenoxy moiety may lead to compounds with enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Certain thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8] The structural similarity of the target compound to known anti-inflammatory agents suggests it could be a candidate for further investigation in this area.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, molecule within the medicinally significant 2-aminothiazole class. This guide has outlined a plausible and efficient synthetic strategy based on the well-established Hantzsch reaction. The true potential of this compound lies in its yet-to-be-determined biological activity. Based on extensive literature on related structures, it is a strong candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.

For drug development professionals, this molecule serves as a valuable starting point for the design of new chemical entities. Further derivatization of the amino group or modification of the phenoxy ring could lead to the discovery of novel therapeutic agents with improved potency and selectivity. The synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

- Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788.

- A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). Letters in Applied NanoBioScience, 12(2), 032.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014).

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- de la Cruz, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 122-126.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.

- Bristol-Myers Squibb Company. (2014). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. U.S.

- Pierre Fabre Medicament. (2006). 4,5-dihydro-thiazo-2-ylamine derivatives and their use as no-synthase inhibitors.

- Sharma, A., & Kumar, V. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4883.

- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175382.

-

ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. [Link]

- Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748.

- Bibi, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1366115.

- Takeda Chemical Industries, Ltd. (1991). Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same.

- Askew, Jr., B. C., et al. (2007). Urea derivatives. U.S.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Benzyl-N-[4-(2-hydroxyethyl)

- Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Al-Ostoot, F. H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. nanobioletters.com [nanobioletters.com]

- 5. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Discovery and Characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

This guide provides a comprehensive technical overview of the putative initial synthesis, purification, and structural characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. As no single seminal publication details its discovery, this document consolidates established synthetic methodologies and predictive analytical techniques to offer a robust framework for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating approach to its scientific integrity.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, represents a specific iteration of this valuable scaffold, and understanding its fundamental chemistry is crucial for its potential development and application.

Retrosynthetic Analysis and Proposed Synthesis

The most logical and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea. This approach is favored for its reliability, accessibility of starting materials, and generally good yields.

The retrosynthetic analysis for this compound points to two key precursors: thiourea and the corresponding α-haloketone, specifically 1-bromo-3-phenoxybutan-2-one. The α-haloketone itself can be readily prepared from 1-phenoxybutan-2-one through α-bromination.

Sources

synthesis and evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine derivatives

An In-Depth Technical Guide to the Synthesis and Evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine Derivatives

Executive Summary

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and biological evaluation of a specific class of these compounds: this compound and its derivatives. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols for both synthesis and biological screening, and discuss the critical aspects of data interpretation and structure-activity relationships (SAR).

Part 1: The Thiazole Scaffold in Drug Discovery

Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug design.[8] This is due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Its structural prominence is evident in a range of clinically approved drugs, such as the antiretroviral Ritonavir, the antifungal Abafungin, and the anticancer agent Tiazofurin.[8][9] The 2-aminothiazole moiety, in particular, is a key building block that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles.[10] The introduction of a 4-(1-phenoxyethyl) substituent offers a unique three-dimensional architecture, providing opportunities to explore specific binding pockets within enzymes and receptors.

Part 2: Synthesis and Characterization

The synthesis of this compound is most efficiently achieved via the classic Hantzsch Thiazole Synthesis.[11] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[12]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone reaction for creating the thiazole ring. The causality behind this multi-step process is a sequence of well-understood organic reactions:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea, in our case) acting as a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion.[13]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming the five-membered heterocyclic ring.[12]

-

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for the reaction.[13]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from the key starting materials: 1-bromo-3-phenoxybutan-2-one and thiourea.

Materials:

-

1-bromo-3-phenoxybutan-2-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or Methanol), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-3-phenoxybutan-2-one (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of ketone).

-

Add thiourea (1.2 eq) to the solution. The thioamide is used in slight excess to ensure complete consumption of the valuable haloketone.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The product may precipitate as a hydrobromide salt.[13]

-

Pour the reaction mixture into a beaker containing an equal volume of deionized water.

-

Slowly add saturated NaHCO₃ solution while stirring until the mixture is neutral to slightly basic (pH 7-8). This neutralizes the hydrobromide salt, precipitating the free base of the product.[12]

-

Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

-

Dry the purified product under vacuum.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of aromatic, thiazole, and aliphatic protons/carbons.[6][14]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), C=N, and C-S bonds.[14]

-

Melting Point Analysis: To assess the purity of the final product.

Part 3: Biological Evaluation Workflows

Given the broad pharmacological potential of thiazole derivatives, a tiered screening approach is logical.[2][4][15] We present workflows for evaluating antimicrobial, anticancer, and anticonvulsant activities.

Workflow 1: Antimicrobial Activity Screening

Thiazoles are well-documented antimicrobial agents.[1][16][17] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).[4]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.[4]

-

Add the inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection for turbidity or by using a growth indicator dye. The MIC is the lowest concentration that completely inhibits visible growth.[4]

Workflow 2: Anticancer Activity Screening

Many thiazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[6][18][19] A primary screening is typically conducted using an MTT assay to measure cytotoxicity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. youtube.com [youtube.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jchemrev.com [jchemrev.com]

- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 19. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

preliminary pharmacology studies of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

An In-depth Technical Guide to the Preliminary Pharmacological Evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Novel Thiazole Derivative

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.[2][3][4][5][6][7] The specific compound, this compound, with its unique phenoxyethyl substitution at the 4-position, presents a novel chemical entity whose pharmacological profile is yet to be characterized.

This guide provides a comprehensive, forward-looking research framework for the preliminary pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to elucidating the compound's therapeutic potential. We will proceed from foundational in vitro characterization to targeted in vivo validation, explaining the causal logic behind each experimental choice.

Section 1: Compound Profile and Hypothesized Biological Activity

Before embarking on experimental studies, a thorough understanding of the molecule's characteristics is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915921-97-0 | [8] |

| Molecular Formula | C₁₁H₁₂N₂OS | [8] |

| Molecular Weight | 220.29 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | CC(OC1=CC=CC=C1)C1=CSC(N)=N1 | [8] |

Based on the established activities of structurally related thiazole derivatives, we can formulate initial hypotheses regarding the potential biological targets of this compound.

-

Anti-inflammatory Potential: Numerous thiazole and thiazolidinone derivatives are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[4][6][9] The structural features of our target compound warrant an investigation into its ability to modulate these pathways.

-

Antiproliferative Activity: A significant body of research has identified N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[3] The presence of aromatic and heterocyclic rings in this compound suggests that it could potentially bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.

-

Antimicrobial Effects: The thiazole ring is a common feature in various antimicrobial agents.[2] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical starting point.

The following sections will detail the experimental workflows designed to test these hypotheses.

Caption: Proposed research workflow for this compound.

Section 2: Foundational In Vitro Evaluation

The initial phase of pharmacological testing involves a series of in vitro assays to determine the compound's cytotoxicity and its activity against the hypothesized targets in a controlled, cellular, or acellular environment.

General Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity to cells. The MTT assay provides a quantitative measure of cell viability, which helps in selecting appropriate, non-toxic concentration ranges for subsequent experiments and gives an early indication of a potential therapeutic window.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed human cell lines (e.g., HEK293 for normal cells, and relevant cancer cell lines like A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, concentration ≤ 0.5%). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity Screening

Causality: Based on the prevalence of anti-inflammatory activity in related scaffolds, we will directly assess the compound's ability to inhibit COX-1 and COX-2 enzymes. This provides a direct measure of a key potential mechanism of action. A high selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to minimize gastrointestinal side effects.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical) which includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubation: Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Signal Detection: Incubate for an additional 5-10 minutes. Measure the fluorescence (e.g., excitation 535 nm, emission 590 nm) using a plate reader. The probe reacts with PGG₂, the intermediate product of the COX reaction, to generate a fluorescent signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Table 2: Hypothetical In Vitro Anti-inflammatory and Cytotoxicity Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | A549 IC₅₀ (µM) |

| Test Compound | >100 | 5.2 | >19.2 | 2.5 |

| Celecoxib | 15 | 0.08 | 187.5 | >50 |

This table presents a hypothetical but ideal outcome where the test compound shows selective COX-2 inhibition and potent antiproliferative activity, suggesting a dual-action potential.

Antiproliferative and Mechanism of Action Studies

Causality: If the initial cytotoxicity screening reveals potent activity against cancer cell lines (as hypothesized in Table 2), the next logical step is to investigate the underlying mechanism. Given the precedent for thiazoles as tubulin inhibitors, a tubulin polymerization assay is the primary mechanistic experiment.[3]

Protocol: Tubulin Polymerization Assay

-

Reagent Preparation: Use a tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified bovine tubulin protein (>99% pure), general tubulin buffer, and GTP.

-

Assay Setup: In a 96-well plate, add tubulin solution to wells containing the test compound at various concentrations. Include a polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.

-

Reaction Initiation: Place the plate in a spectrophotometer pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance vs. time for each concentration. Compare the rate and extent of polymerization in the presence of the test compound to the controls. A potent inhibitor will suppress the increase in absorbance.

Caption: Workflow for elucidating the antiproliferative mechanism of action.

Section 3: Preliminary In Vivo Assessment

Positive and potent results from in vitro studies justify the transition to animal models. These studies aim to understand the compound's behavior in a complex biological system, assessing its safety and preliminary efficacy.

Acute Toxicity Study

Causality: This is a critical first step in any in vivo investigation. It determines the safety profile of the compound over a short period and establishes the maximum tolerated dose (MTD). This information is essential for designing the dosing regimen for subsequent efficacy studies.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)

-

Animals: Use healthy, young adult female rodents (e.g., Swiss albino mice).

-